3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid
Overview
Description
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid: is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The benzyloxyphenol is then subjected to a coupling reaction with a suitable benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form quinones.
Reduction: The benzyloxy group can be reduced to a phenol group using hydrogenation or other reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction.
Major Products:
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro, sulfo, or halo derivatives of the original compound
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in various catalytic reactions, enhancing the reactivity and selectivity of the catalysts.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of benzyloxy and hydroxybenzoic acid moieties with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Analytical Chemistry: It can be used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Benzyloxyphenylacetic Acid: This compound has a similar benzyloxyphenyl structure but with an acetic acid moiety instead of a hydroxybenzoic acid moiety.
3-Benzyloxyphenylboronic Acid: This compound features a boronic acid group instead of a hydroxybenzoic acid group.
Uniqueness:
Hydroxybenzoic Acid Moiety: The presence of the hydroxybenzoic acid moiety in 3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid provides unique properties, such as the ability to undergo specific oxidation and reduction reactions.
Benzyloxy Group: The benzyloxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-hydroxy-5-(3-phenylmethoxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-18-10-16(9-17(11-18)20(22)23)15-7-4-8-19(12-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSIOPOWDXAGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692218 | |
Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258633-19-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-hydroxy-3′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258633-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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